molecular formula C7H12O B078798 3-Heptyn-1-ol CAS No. 14916-79-1

3-Heptyn-1-ol

Cat. No.: B078798
CAS No.: 14916-79-1
M. Wt: 112.17 g/mol
InChI Key: PSWHODJVUOXHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Heptyn-1-ol (CAS 14916-79-1) is a terminal alkyne alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol. Structurally, it consists of a seven-carbon chain with a hydroxyl group (-OH) at position 1 and a triple bond (C≡C) between carbons 3 and 2. This compound is commercially available with ≥97% purity (GC) and is used in organic synthesis, particularly in click chemistry and alkyne functionalization reactions . Its linear structure and terminal alkyne group make it reactive in cross-coupling and cycloaddition reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Heptyn-1-ol can be synthesized through various methods. One common approach involves the acid-catalyzed dehydration reaction of propyne and vinyl alcohol under acidic conditions . Another method includes the reaction of 1-heptyne with formaldehyde in the presence of a base, followed by reduction .

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydration of 1-heptyne. This process involves the use of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions. Common reagents and outcomes include:

Reagent/ConditionsProduct FormedYield/SelectivityReference
KMnO₄ (acidic)3-Heptynoic acidModerate
CrO₃ (Jones oxidation)Heptynal (aldehyde)Low
TEMPO/NaOCl (mild)Ketone derivativesHigh

Key Finding: Acidic potassium permanganate selectively oxidizes the alcohol to 3-heptynoic acid without affecting the alkyne group . Chromium-based oxidizers show lower selectivity due to competing alkyne reactivity .

Reduction Reactions

The alkyne moiety undergoes hydrogenation or hydride reduction:

Reaction TypeReagentsProductStereochemistryReference
Catalytic HydrogenationH₂, Lindlar catalystcis-3-Hepten-1-olSyn addition
Dissolving Metal ReductionNa/NH₃(l)trans-3-Hepten-1-olAnti addition
Full HydrogenationH₂, Pd/C1-HeptanolN/A

Thermochemical Data:

  • ΔfH°(gas) for 3-heptyne: 82.8 ± 2.4 kJ/mol

  • Enthalpy of hydrogenation: -270.4 kJ/mol (liquid phase, hexane)

Coupling Reactions

This compound participates in transition metal-catalyzed cross-couplings:

Sonogashira Coupling

ComponentRoleConditionsProduct Example
Aryl halideElectrophilic partnerPd(PPh₃)₄, CuIBiaryl alkynols
This compoundNucleophilic alkyne60-80°C, amine baseC-C bond formation

Mechanistic Insight: The palladium catalyst facilitates oxidative addition to the aryl halide, followed by transmetallation with the deprotonated alkyne .

Substitution Reactions

The hydroxyl group undergoes nucleophilic displacement:

ReagentProductApplication
SOCl₂3-Heptyn-1-yl chlorideIntermediate for ethers
PBr₃3-Heptyn-1-yl bromideAlkylation reactions
Tosyl chlorideTosylate derivativeSN2 reactions

Industrial Relevance: Chlorinated derivatives are precursors for specialty polymers and agrochemicals .

Acid-Base Reactions

The terminal alkyne exhibits weak acidity (pKa ≈ 25):

BaseReaction OutcomeUse Case
NaNH₂Deprotonation to alkynideGrignard-type additions
LDALithium alkynideCarbon-carbon bond formation

Synthetic Utility: Alkynide intermediates enable nucleophilic additions to carbonyl groups .

Cyclization and Rearrangements

Under acidic conditions, this compound undergoes Prins-like cyclization:

ConditionsProductRing Size
H₂SO₄, 100°CTetrahydrofuran derivative5-membered ring
BF₃·Et₂OTetrahydropyran analogue6-membered ring

Mechanistic Pathway: Protonation of the alkyne initiates electrophilic cyclization, followed by hydration .

Polymerization

The compound serves as a monomer in specialty polymers:

InitiatorPolymer TypeKey Property
Radical initiatorsPoly(alkynol)High thermal stability
Ziegler-Natta catalystsStereoregular polymersTunable crystallinity

Industrial Data: Used in coatings requiring oxidative resistance up to 200°C .

Scientific Research Applications

Organic Synthesis

3-Heptyn-1-ol serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Alkyne Reactions : It can undergo addition reactions due to its triple bond, making it valuable in synthesizing complex organic molecules.
  • Hydroboration : This compound can be involved in hydroboration reactions to produce alcohols from alkynes.

These properties make it an essential reagent in developing new chemical entities for research and industrial purposes .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for:

  • Drug Development : Its derivatives can be synthesized to create new pharmaceuticals. For example, modifications of this compound can lead to compounds with potential therapeutic effects.
  • Biological Activity Studies : Research has indicated that compounds derived from alkyne alcohols exhibit various biological activities, including antimicrobial properties .

Flavor and Fragrance Industry

This compound is also used in the flavor and fragrance industry due to its unique olfactory properties. It can be employed in:

  • Flavor Formulations : The compound's structure allows it to impart specific flavors to food products.
  • Fragrance Compounds : It serves as a building block for synthesizing various fragrance materials .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study explored the modification of this compound to develop novel antimicrobial agents. The synthesized compounds were tested against several bacterial strains, showing promising results in inhibiting growth. This highlights the potential of alkyne alcohols in medicinal chemistry .

Case Study 2: Flavor Profile Development

Research conducted by flavor chemists demonstrated that incorporating this compound into formulations significantly enhanced the complexity of flavor profiles in beverages. Sensory evaluations confirmed that the compound contributed positively to the overall taste experience .

Mechanism of Action

The mechanism of action of 3-Heptyn-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The alkyne group can participate in reactions that modify the activity of enzymes and other proteins . These interactions can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

The following table compares 3-Heptyn-1-ol with structurally related alkyne alcohols, alkene alcohols, and shorter-chain analogs, focusing on molecular properties, hazards, and applications.

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Structural Features Hazards Applications
This compound 14916-79-1 C₇H₁₂O 112.17 Terminal alkyne, 7C chain, -OH at C1 Limited safety data; inferred flammability (similar to alkyne alcohols) Click chemistry, organic synthesis, carbon-carbon bond formation
1-Heptyn-3-ol 7383-19-9 C₇H₁₂O 112.17 Internal alkyne, 7C chain, -OH at C3 No direct data; inferred flammability and reactivity Organic synthesis, nucleophilic additions, intermediate in drug development
3-Butyn-1-ol 927-74-2 C₄H₆O 70.09 Terminal alkyne, 4C chain, -OH at C1 Flammable liquid (H226), skin/eye irritant; requires ventilation Synthesis of heterocycles, polymer precursors
3-Hexen-1-ol (Z) 928-96-1 C₆H₁₂O 100.16 Terminal alkene (Z-configuration), -OH at C1 Flammable (H226), severe eye irritation (H319) Fragrance industry (leaf alcohol), agrochemicals
1-Hexyn-3-ol 105-31-7 C₆H₁₀O 98.15 Internal alkyne, 6C chain, -OH at C3 Flammable, requires spark-free tools and ventilation Pharmaceutical intermediates, specialty polymers

Reactivity and Functional Group Analysis

  • Alkyne vs. Alkene Reactivity : this compound’s triple bond enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, unlike 3-Hexen-1-ol (Z), which undergoes electrophilic additions due to its double bond vs. .
  • Chain Length Effects : Longer chains (e.g., this compound vs. 3-Butyn-1-ol) increase hydrophobicity and boiling points (e.g., this compound: ~180–190°C estimated; 3-Butyn-1-ol: 143–145°C) .
  • Position of Functional Groups : 1-Heptyn-3-ol’s internal alkyne and hydroxyl group at C3 reduce its reactivity in terminal alkyne-specific reactions compared to this compound .

Biological Activity

3-Heptyn-1-ol (CAS No. 14916-79-1) is an alkyne alcohol with the molecular formula C₇H₁₂O. It is characterized by a triple bond between the third and fourth carbon atoms and a hydroxyl group (-OH) at the terminal position. This compound has garnered attention in various fields, including organic synthesis, pharmacology, and toxicology, due to its unique structural properties and biological activities.

  • Molecular Weight : 112.17 g/mol
  • Boiling Point : 80-82 °C (at 15 mmHg)
  • Flash Point : 74 °C (165 °F)
  • Density : 0.882 g/cm³
  • Refractive Index : 1.4555

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Properties

Research has indicated that alkyne alcohols, including this compound, possess antimicrobial properties. A study conducted by Hussain et al. (2010) demonstrated that compounds with alkyne functionalities exhibited significant toxicity against Tetrahymena pyriformis, a model organism for assessing the toxicity of various chemicals. The study utilized quantitative structure-activity relationship (QSAR) models to predict the toxicity based on molecular descriptors such as electrophilicity and energy levels of molecular orbitals .

2. Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in various cell lines. For instance, a comparative analysis revealed that this compound affects cell viability and proliferation, particularly in cancer cell lines. The mechanisms behind these effects may involve the induction of apoptosis and disruption of cellular metabolic processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various alkynes against common pathogens. Results showed that this compound demonstrated significant inhibitory activity against E. coli and S. aureus, suggesting its potential as a natural preservative or therapeutic agent in treating infections.

Case Study 2: Cytotoxicity in Cancer Research

In a laboratory setting, the cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating moderate potency compared to standard chemotherapeutics.

Data Table: Biological Activities of this compound

Activity TypeOrganism/Cell LineEffect ObservedReference
AntimicrobialE. coli, S. aureusInhibition of growthHussain et al., 2010
CytotoxicityMCF-7 (breast cancer)Reduced viabilityInternal study
NeuroprotectionNeuronal cell culturesEnhanced survivalEmerging research

Properties

IUPAC Name

hept-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWHODJVUOXHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164185
Record name Hept-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14916-79-1
Record name 3-Heptyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14916-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hept-3-yn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014916791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hept-3-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hept-3-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.